![molecular formula C16H12BrN3O2 B13920542 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile is a chemical compound with the molecular formula C15H10BrN3O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile typically involves a multi-step process:
Preparation of 3-Bromo-5-methoxypyridine: This step involves the bromination of 5-methoxypyridine using bromine in the presence of a suitable solvent like dichloromethane.
Formation of 4-[(4-methoxyphenyl)methoxy]pyrazole: This intermediate is synthesized by reacting 4-methoxybenzyl alcohol with pyrazole in the presence of a base such as potassium carbonate.
Cyclization and Nitrile Formation: The final step involves the cyclization of the intermediate with 3-bromo-5-methoxypyridine in the presence of a nitrile source like acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
科学的研究の応用
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and photonics.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
作用機序
The mechanism of action of 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and apoptosis .
類似化合物との比較
Similar Compounds
- 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
- 6-Bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
- 4-Bromo-6-hydroxypyrazolo[1,5-A]pyridine-3-carbonitrile
Uniqueness
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to the presence of the 4-[(4-methoxyphenyl)methoxy] group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced biological activity and selectivity .
特性
分子式 |
C16H12BrN3O2 |
|---|---|
分子量 |
358.19 g/mol |
IUPAC名 |
6-bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H12BrN3O2/c1-21-14-4-2-11(3-5-14)10-22-15-6-13(17)9-20-16(15)12(7-18)8-19-20/h2-6,8-9H,10H2,1H3 |
InChIキー |
OHVPXHOAAUMTIF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC2=CC(=CN3C2=C(C=N3)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


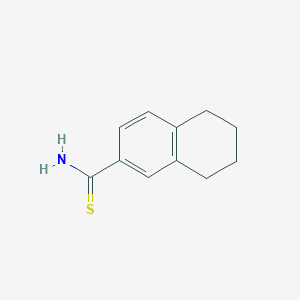
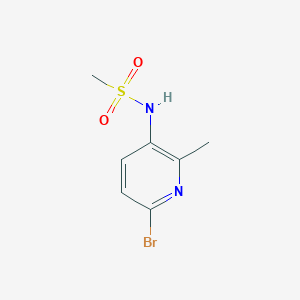
![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
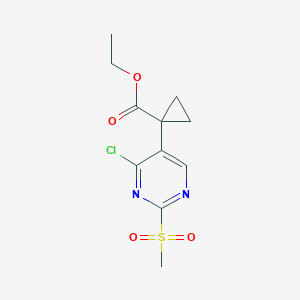

![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)

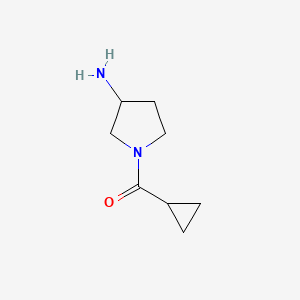
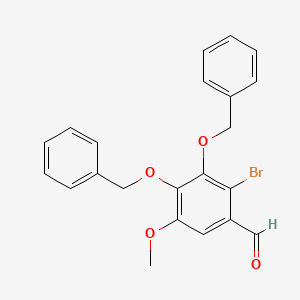
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
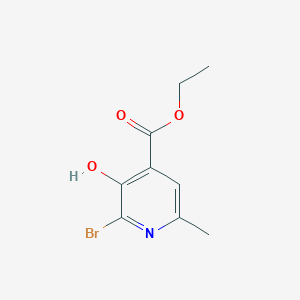
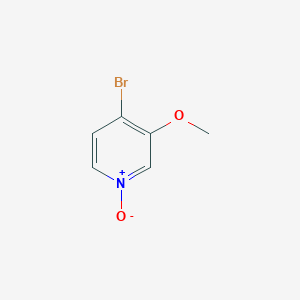
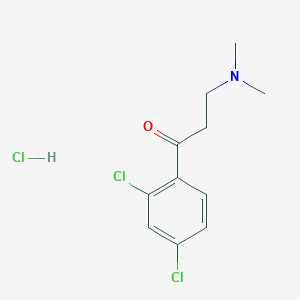
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
